molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No.: B094514
CAS No.: 16932-45-9
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a brominated derivative of 1,3-dimethoxybenzene, characterized by the presence of two methoxy groups and a bromine atom attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethoxybenzene typically involves the bromination of 1,3-dimethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethoxybenzene.

Common Reagents and Conditions:

    Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution: Formation of 2-amino-1,3-dimethoxybenzene, 2-thio-1,3-dimethoxybenzene, etc.

    Oxidation: Formation of 2-bromo-1,3-benzoquinone.

    Reduction: Formation of 1,3-dimethoxybenzene

Scientific Research Applications

2-Bromo-1,3-dimethoxybenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It acts as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: It is employed in the production of specialty chemicals, dyes, and polymers

Comparison with Similar Compounds

    2-Bromo-1,4-dimethoxybenzene: Similar structure but with methoxy groups at the 1 and 4 positions.

    2-Bromo-1,2-dimethoxybenzene: Methoxy groups at the 1 and 2 positions.

    4-Bromo-1,3-dimethoxybenzene: Bromine atom at the 4 position instead of the 2 position.

Uniqueness: 2-Bromo-1,3-dimethoxybenzene is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups allows for versatile applications in organic synthesis .

Properties

IUPAC Name

2-bromo-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYSMMZHORFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346455
Record name 2-Bromo-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-45-9
Record name 2-Bromo-1,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16932-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID00346455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dimethoxybenzene
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Synthesis routes and methods

Procedure details

In a solution of 1,3-dimethoxybenzene (3.0 g, 21.7 mmol) dissolved in diethyl ether (90 ml), a 1.65M solution of n-butyl lithium in n-hexane (19.8 ml, 32.7 mmol of n-butyl lithium) was added at room temperature, and a reaction mixture was heated to reflux for 4 hours. After cooling the reaction mixture to 0° C., a solution of carbon tetrabromide (15.8 g, 47.7 mmol) in diethyl ether (60 ml) was added to the mixture, and stirred at room temperature for 20 hours. A small amount of water was added to the reaction mixture, and then the reaction mixture was diluted with ethyl acetate (90 ml). The organic layer was washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent was evaporated off, and the residue was purified by column chromatography to obtain 1-bromo-2,6-dimethoxybenzene (2.70 g).
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3 g
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90 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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